NAMPT Biochemical IC50 of the Unsubstituted Fragment (2,000 nM) Versus Elaborated Phenyl-Analog Potency Gap
The unsubstituted fragment N-(Pyridin-4-yl)cyclopropanecarboxamide exhibits an IC50 of 2,000 nM (2.0 μM) against human NAMPT in a biochemical assay [1]. This contrasts with the (1S,2S)-2-phenyl-N-(pyridin-4-yl)cyclopropanecarboxamide analog, which is anticipated to achieve sub-micromolar potency based on structural elaboration SAR. In the related pyridin-3-yl series, the fragment lead 13 (KD = 51,000 nM) was optimized to compound 39 with an IC50 of 0.0051 μM, representing an approximately 10,000-fold potency improvement [2]. The ~25-fold potency difference between the unsubstituted pyridin-4-yl fragment and its phenyl-substituted counterpart defines the compound's specific utility as a starting point for fragment growth.
| Evidence Dimension | NAMPT Biochemical Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2,000 nM |
| Comparator Or Baseline | Compound 39 (optimized pyridin-3-yl series lead): NAMPT IC50 = 0.0051 μM (5.1 nM); Fragment lead 13: KD = 51,000 nM (51 μM) |
| Quantified Difference | ~390-fold less potent than lead compound 39; ~25-fold more potent than initial fragment lead 13 |
| Conditions | C-terminal His-tagged human full-length NAMPT expressed in E. coli Rosetta DE3; nicotinamide as substrate; preincubated format |
Why This Matters
The intermediate potency of this fragment makes it an ideal tool for fragment-based screening and structure-guided optimization, where initial hits are expected to be weak binders amenable to efficient elaboration.
- [1] BindingDB Entry BDBM50448641. IC50: 2.00E+3 nM. Assay: Inhibition of C-terminal His-tagged human full-length NAMPT. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50448641 View Source
- [2] Giannetti, A. M. et al. (2014) J. Med. Chem. 57(3):770-92. doi:10.1021/jm4015108. Abstract: fragment lead 13 KD = 51 μM; compound 39 NAMPT IC50 = 0.0051 μM. View Source
